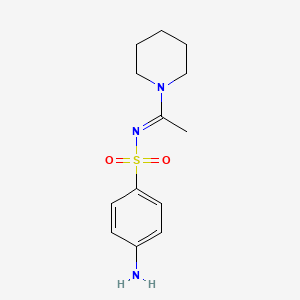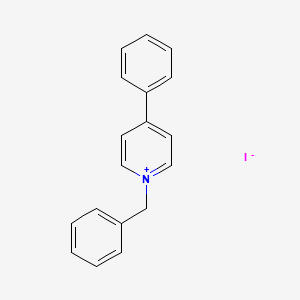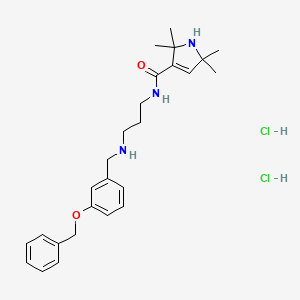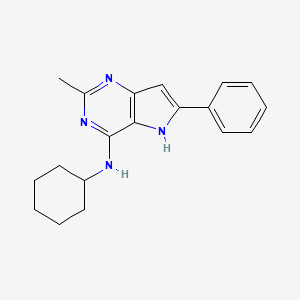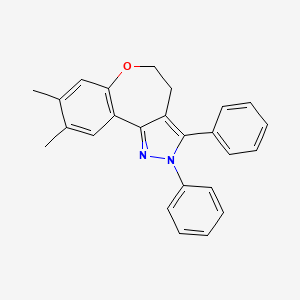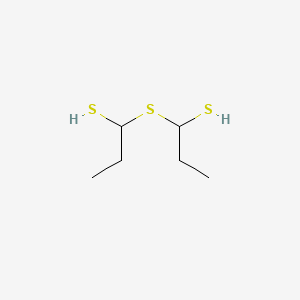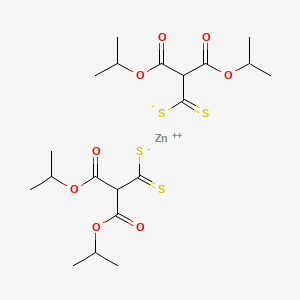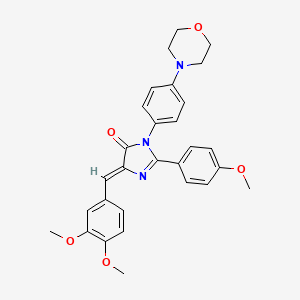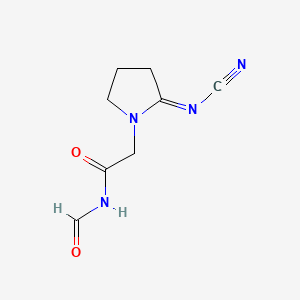
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including methoxy, hydroxy, and amino groups, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride typically involves a multi-step process. One common approach is the Povarov cycloaddition reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst such as BF3·OEt2. This reaction forms the quinazolinone core, which is then further functionalized through various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to tetrahydroquinazoline derivatives.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic aromatic substitution and electrophilic aromatic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce tetrahydroquinazoline derivatives .
科学研究应用
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and nanomaterials
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline core and exhibits similar biological activities.
3,4-Dimethoxyphenylethylamine: An analogue of dopamine with similar structural features and biological activities.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: A related compound with similar functional groups and potential therapeutic applications.
Uniqueness
4(3H)-Quinazolinone, 2-(4-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)-2-hydroxypropoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is unique due to its specific combination of functional groups and its quinazolinone core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
83722-15-0 |
|---|---|
分子式 |
C30H37Cl2N3O6 |
分子量 |
606.5 g/mol |
IUPAC 名称 |
2-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C30H35N3O6.2ClH/c1-32(15-14-20-6-13-27(37-4)28(16-20)38-5)18-22(34)19-39-23-9-7-21(8-10-23)29-31-26-12-11-24(36-3)17-25(26)30(35)33(29)2;;/h6-13,16-17,22,34H,14-15,18-19H2,1-5H3;2*1H |
InChI 键 |
VBUXKMVYLBCERW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN(C)CCC4=CC(=C(C=C4)OC)OC)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


